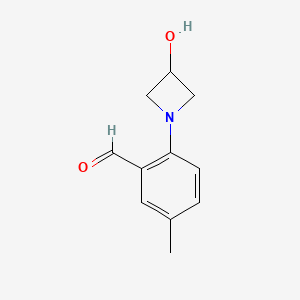
1,2-Dichloro-4-(3-chloropropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-(3-chloropropyl)benzene: is an organic compound with the molecular formula C9H9Cl3 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 1 and 2 positions and a 3-chloropropyl group at the 4 position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(3-chloropropyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzene derivatives under controlled conditions. The reaction conditions, such as temperature and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .
化学反应分析
Types of Reactions: 1,2-Dichloro-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products can include carboxylic acids or ketones.
Reduction Reactions: Products include less chlorinated benzene derivatives.
科学研究应用
1,2-Dichloro-4-(3-chloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1,2-Dichloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products .
相似化合物的比较
1,2-Dichlorobenzene: Similar in structure but lacks the 3-chloropropyl group.
1,4-Dichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.
1,2,4-Trichlorobenzene: Contains an additional chlorine atom compared to 1,2-Dichloro-4-(3-chloropropyl)benzene.
Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives .
属性
分子式 |
C9H9Cl3 |
|---|---|
分子量 |
223.5 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(3-chloropropyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
QHZVCUUBIAASQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
methanol](/img/structure/B13191326.png)

![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)



![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
